GDC-0834 (S-enantiomer)
Overview
Description
GDC-0834 (S-enantiomer) is a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK). It is the S-enantiomer of GDC-0834, which means it is one of the two mirror-image forms of the compound. This enantiomer has been studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDC-0834 (S-enantiomer) involves several steps, including the formation of key intermediates and the final enantioselective step to obtain the desired S-enantiomer. The synthetic route typically involves the use of chiral catalysts or chiral auxiliaries to achieve the enantioselectivity. The reaction conditions often include specific temperatures, solvents, and purification steps to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of GDC-0834 (S-enantiomer) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
GDC-0834 (S-enantiomer) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
GDC-0834 (S-enantiomer) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular signaling and immune response modulation.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and certain cancers.
Industry: Utilized in the development of new BTK inhibitors and related pharmaceuticals
Mechanism of Action
GDC-0834 (S-enantiomer) exerts its effects by selectively inhibiting Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the immune response. By inhibiting BTK, GDC-0834 (S-enantiomer) can modulate the activity of B cells, thereby reducing inflammation and autoimmune responses. The compound binds to the active site of BTK, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
GDC-0834 (R-enantiomer): The mirror-image form of GDC-0834 (S-enantiomer) with different biological activity.
Ibrutinib: Another BTK inhibitor used in the treatment of certain cancers.
Acalabrutinib: A more selective BTK inhibitor with fewer off-target effects
Uniqueness
GDC-0834 (S-enantiomer) is unique due to its specific enantiomeric form, which can result in different biological activity and selectivity compared to its R-enantiomer and other BTK inhibitors. This uniqueness makes it a valuable tool for studying enantioselectivity and the role of BTK in various diseases .
Properties
IUPAC Name |
N-[3-[6-[4-[(2S)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFZZILLRUQH-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@H]6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649416 | |
Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133432-50-4 | |
Record name | N-[3-[6-[[4-[(2S)-1,4-Dimethyl-3-oxo-2-piperazinyl]phenyl]amino]-4,5-dihydro-4-methyl-5-oxo-2-pyrazinyl]-2-methylphenyl]-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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